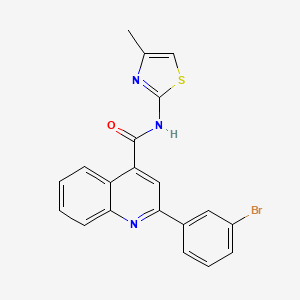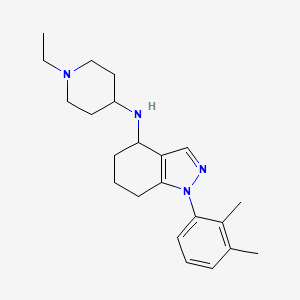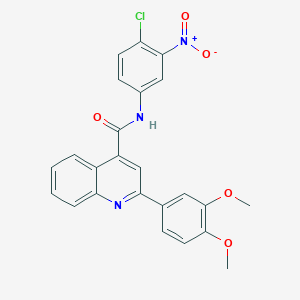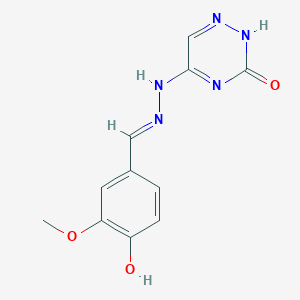
2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide, also known as BPTQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and chemistry.
Wirkmechanismus
The mechanism of action of 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide is not fully understood. However, studies have shown that 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide inhibits the activity of certain enzymes such as topoisomerase II and histone deacetylase (HDAC). 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide induces cell cycle arrest and apoptosis. 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has also been shown to inhibit the growth of bacteria. In animal studies, 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been shown to improve cognitive function and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide is also stable under various conditions. However, 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has some limitations for lab experiments. It is toxic and requires careful handling. 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide also has limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide. In the field of medicine, 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide could be further investigated for its potential as an anti-cancer agent and anti-inflammatory agent. 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide could also be studied for its potential as a drug candidate for the treatment of neurodegenerative diseases. In the field of chemistry, 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide could be investigated for its potential as a building block for the synthesis of other compounds. Further studies could also be conducted to better understand the mechanism of action of 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide.
Synthesemethoden
The synthesis of 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide involves the reaction of 3-bromoaniline, 4-methyl-2-thiazolamine, and 4-chloroquinoline-2-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature of around 100-120°C. The resulting product is purified by column chromatography to obtain pure 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been studied for its potential applications in various fields. In the field of medicine, 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been investigated for its anti-cancer properties. Studies have shown that 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has also been studied for its potential as an anti-inflammatory agent. In the field of pharmacology, 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been investigated for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has also been studied for its potential as an antibacterial agent. In the field of chemistry, 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been investigated for its potential as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3OS/c1-12-11-26-20(22-12)24-19(25)16-10-18(13-5-4-6-14(21)9-13)23-17-8-3-2-7-15(16)17/h2-11H,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWICXBCWYNCSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-furyl)phenyl]-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6137805.png)
![7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B6137806.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6137809.png)
![2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6137816.png)
![methyl 4-({[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6137821.png)
![1-(2-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6137829.png)

![4-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6137838.png)
![7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6137848.png)
![3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B6137855.png)
![N-(2,5-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137864.png)
